N-[(1s,3s)-3-fluorocyclobutyl]benzamide
Description
Properties
CAS No. |
2397600-26-7 |
|---|---|
Molecular Formula |
C11H12FNO |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Stereochemical Control for N 1s,3s 3 Fluorocyclobutyl Benzamide
Retrosynthetic Analysis and Precursor Design
A logical retrosynthetic analysis of the target compound, N-[(1s,3s)-3-fluorocyclobutyl]benzamide, disconnects the amide bond to reveal two primary precursors: benzoic acid or an activated derivative thereof, and the key intermediate, (1s,3s)-3-fluorocyclobutylamine. The synthesis of this specific stereoisomer of fluorinated cyclobutylamine (B51885) is the principal challenge.
A plausible precursor for (1s,3s)-3-fluorocyclobutylamine is a cyclobutane (B1203170) with a suitable leaving group at the 3-position and a protected amine or a precursor to an amine at the 1-position, both in the cis configuration. A common and versatile starting material for the synthesis of such 1,3-disubstituted cyclobutanes is 3-oxocyclobutane carboxylic acid. This commercially available starting material allows for the introduction of the amine functionality and the subsequent stereoselective installation of the fluorine atom.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
| Benzoic Acid | C₆H₅COOH | Source of the benzoyl group |
| (1s,3s)-3-Fluorocyclobutylamine | C₄H₈FN | Key amine intermediate with desired stereochemistry |
| 3-Oxocyclobutane carboxylic acid | C₅H₆O₃ | Versatile starting material for the cyclobutane core |
Approaches to the Stereoselective Construction of the (1s,3s)-3-fluorocyclobutyl Moiety
The formation of the (1s,3s)-3-fluorocyclobutyl core with high stereoselectivity is paramount. Several synthetic strategies can be envisioned to achieve this, each with its own advantages and challenges.
Diastereoselective Cycloaddition Reactions
Diastereoselective [2+2] cycloaddition reactions represent a powerful tool for the construction of cyclobutane rings. In the context of synthesizing the (1s,3s)-3-fluorocyclobutyl moiety, a potential strategy involves the cycloaddition of a ketene (B1206846) or a ketene equivalent with an appropriately substituted fluoroalkene. The stereochemical outcome of such reactions is often dictated by the geometry of the reactants and the reaction conditions. For instance, the use of chiral auxiliaries on one of the reactants can induce facial selectivity, leading to the desired diastereomer. While a powerful method, achieving the specific 1,3-cis substitution pattern with a fluorine atom can be challenging and may require careful selection of the cycloaddition partners and catalysts.
Nucleophilic Fluorination Methodologies
A more common and often more direct approach to introduce the fluorine atom is through nucleophilic fluorination. This typically involves the reaction of a suitable precursor bearing a good leaving group at the 3-position with a fluoride (B91410) source. To obtain the desired (1s,3s) stereochemistry, an Sₙ2 reaction with inversion of configuration is often employed.
For example, starting from 3-oxocyclobutane carboxylic acid, the ketone can be reduced to a hydroxyl group. The stereochemistry of this reduction can be controlled to favor the trans-3-hydroxycyclobutane carboxylic acid derivative. Activation of the hydroxyl group, for instance by conversion to a tosylate or mesylate, provides a substrate for nucleophilic fluorination. Reaction with a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), would then proceed with inversion of configuration to yield the desired cis-3-fluorocyclobutane derivative. Subsequent conversion of the carboxylic acid to an amine would lead to (1s,3s)-3-fluorocyclobutylamine.
Deoxofluorination Approaches
Deoxofluorination offers another viable pathway for the introduction of fluorine. This method directly converts a hydroxyl group to a fluorine atom. Reagents such as diethylaminosulfur trifluoride (DAST) and its more stable analogue, morpho-DAST, are commonly used for this transformation.
In a synthetic route starting from 3-oxocyclobutane carboxylic acid, the ketone can be reduced to a cis-3-hydroxycyclobutane derivative. Subsequent treatment with a deoxofluorinating agent can lead to the formation of the cis-3-fluorocyclobutane derivative, albeit often with the formation of the trans isomer as a byproduct due to the potential for both retention and inversion of configuration depending on the substrate and reaction conditions. Research has shown that the deoxofluorination of 3-hydroxycyclobutane derivatives can proceed with incomplete inversion of configuration, leading to mixtures of diastereomers. researchgate.net Careful optimization of the reaction conditions and the choice of deoxofluorinating reagent are crucial to maximize the yield of the desired (1s,3s) isomer.
Table 2: Comparison of Fluorination Methods for 3-Hydroxycyclobutane Precursors
| Method | Fluorinating Reagent | Typical Stereochemical Outcome | Key Considerations |
| Nucleophilic Fluorination | TBAF, CsF | Inversion (Sₙ2) | Requires activation of the hydroxyl group. |
| Deoxofluorination | DAST, morpho-DAST | Mixture of retention and inversion | Can be a one-step conversion from the alcohol. |
Photoredox Fluorination Considerations
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under mild conditions. While many applications focus on the fluorination of sp²-hybridized carbons, its use for the stereoselective fluorination of aliphatic systems is a growing area of research. mdpi.com
In the context of synthesizing the (1s,3s)-3-fluorocyclobutyl moiety, a potential photoredox strategy could involve the generation of a cyclobutyl radical intermediate from a suitable precursor, such as a carboxylic acid derivative or a cyclobutyl silane. This radical could then be trapped by a fluorine atom source, such as Selectfluor®, in the presence of a photocatalyst. ubc.ca The stereochemical outcome would depend on the facial selectivity of the fluorine atom transfer to the planar or rapidly inverting cyclobutyl radical. Achieving high diastereoselectivity for the desired cis product would likely require the use of a chiral photocatalyst or a substrate-controlled approach where a directing group influences the trajectory of the incoming fluorine atom source. While conceptually promising, the direct and highly stereoselective photoredox fluorination to form the (1s,3s)-3-fluorocyclobutyl system is a challenging transformation that requires further development.
Amidation Reactions for Benzamide (B126) Formation
The final step in the synthesis is the formation of the benzamide bond. This is a well-established transformation that can be achieved through several reliable methods. The most common approach involves the reaction of the key intermediate, (1s,3s)-3-fluorocyclobutylamine, with an activated benzoic acid derivative.
A standard and efficient method is the acylation of the amine with benzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This reaction is typically high-yielding and proceeds under mild conditions.
Alternatively, the amidation can be carried out directly from benzoic acid using a variety of coupling reagents. Common peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed to facilitate the formation of the amide bond. These methods are also generally high-yielding and are known for their broad functional group tolerance.
Table 3: Common Amidation Methods for the Synthesis of this compound
| Method | Reagents | Typical Conditions |
| Acylation with Acid Chloride | Benzoyl chloride, Triethylamine | Anhydrous aprotic solvent, 0 °C to room temperature |
| Peptide Coupling | Benzoic acid, EDC, HOBt | Anhydrous aprotic solvent, room temperature |
Coupling Reagent Selection and Optimization
A variety of coupling reagents are available for amide bond formation, broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.
Carbodiimides , such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used. fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk However, this intermediate can be prone to racemization, which is a critical consideration when dealing with chiral amines. To suppress this side reaction, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed.
Phosphonium salts , such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium/aminium salts , like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are generally more efficient and lead to less racemization compared to carbodiimides alone. HATU, in particular, is often favored for its high coupling efficiency, even with sterically hindered or electron-deficient amines.
The optimization of the coupling reagent for the synthesis of this compound would involve screening a panel of these reagents and additives to identify the combination that provides the highest yield and purity of the desired product. The selection would also consider factors like cost, stability, and ease of removal of byproducts. For instance, the urea (B33335) byproduct of DCC is often difficult to remove, while the byproducts of EDC are water-soluble, simplifying purification.
A systematic approach to optimization would involve varying the coupling reagent, the additive, the base (such as diisopropylethylamine (DIPEA) or triethylamine (TEA)), and the solvent.
| Coupling Reagent Class | Examples | Additives | Key Considerations |
| Carbodiimides | DCC, EDC | HOBt, HOAt | Cost-effective, but may require additives to suppress racemization. Byproduct removal can be challenging. |
| Phosphonium Salts | BOP, PyBOP | None typically required | High efficiency, less racemization. |
| Uronium/Aminium Salts | HBTU, HATU | None typically required | Very efficient, often used for difficult couplings. |
Reaction Conditions for High Yield and Purity
Achieving high yield and purity in the synthesis of this compound is contingent upon the careful control of various reaction parameters. These include the choice of solvent, reaction temperature, stoichiometry of reactants, and the purification method.
Solvent Selection: Common solvents for amide coupling reactions include dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (ACN). fishersci.co.uk The choice of solvent depends on the solubility of the reactants and reagents. For instance, while DCM is a good solvent for many organic compounds, DMF is often preferred for its ability to dissolve a wider range of starting materials and reagents, including the salts that can form during the reaction.
Temperature Control: Amide coupling reactions are typically carried out at room temperature. fishersci.co.uk However, for particularly challenging couplings or to minimize side reactions, the temperature may be lowered to 0 °C or even further below. Conversely, in some cases, gentle heating might be required to drive the reaction to completion.
Stoichiometry: The stoichiometry of the reactants and reagents plays a crucial role. Typically, a slight excess of the carboxylic acid and the coupling reagent is used to ensure complete conversion of the amine. The amount of base used is also critical, as it neutralizes the acid formed during the reaction and can influence the rate and extent of side reactions.
Purification: After the reaction is complete, the crude product needs to be purified to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include extraction, crystallization, and column chromatography. The choice of purification method will depend on the physical and chemical properties of this compound and the impurities present.
A typical experimental protocol for the synthesis might involve dissolving benzoic acid in a suitable solvent, followed by the addition of the coupling reagent and a base. After a short activation period, (1s,3s)-3-fluorocyclobutylamine is added, and the reaction mixture is stirred until completion. The work-up procedure would then involve quenching the reaction, extracting the product into an organic solvent, washing with acidic and basic solutions to remove impurities, and finally purifying the product by chromatography or crystallization.
| Parameter | Typical Conditions | Considerations for Optimization |
| Solvent | DCM, DMF, ACN | Solubility of reactants and reagents, ease of removal. |
| Temperature | 0 °C to Room Temperature | Minimizing side reactions, driving the reaction to completion. |
| Stoichiometry | Slight excess of acid and coupling reagent | Ensuring complete conversion of the amine. |
| Purification | Extraction, Crystallization, Chromatography | Purity requirements, physical properties of the product. |
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the fine-tuning of its physicochemical properties. Diversification can be achieved at the benzamide moiety, the cyclobutyl ring, and by exploring different stereoisomers.
Diversification Strategies at the Benzamide Moiety
Modification of the benzamide portion of the molecule can be readily achieved by using substituted benzoic acids in the amide coupling reaction. This allows for the introduction of a wide range of functional groups onto the aromatic ring. For example, electron-donating or electron-withdrawing groups can be introduced to modulate the electronic properties of the molecule. Furthermore, heterocyclic carboxylic acids can be used in place of benzoic acid to introduce different ring systems.
Table of Potential Benzamide Modifications:
| Substituted Benzoic Acid | Potential Analogue |
| 4-Methoxybenzoic acid | N-[(1s,3s)-3-fluorocyclobutyl]-4-methoxybenzamide |
| 4-Nitrobenzoic acid | N-[(1s,3s)-3-fluorocyclobutyl]-4-nitrobenzamide |
| Pyridine-4-carboxylic acid | N-[(1s,3s)-3-fluorocyclobutyl]isonicotinamide |
| Thiophene-2-carboxylic acid | N-[(1s,3s)-3-fluorocyclobutyl]thiophene-2-carboxamide |
Cyclobutyl Ring Functionalization
While the synthesis of the core (1s,3s)-3-fluorocyclobutylamine is a key step, further functionalization of the cyclobutyl ring in the final product or its precursors can lead to novel analogues. This can be more challenging due to the relative inertness of the C-H bonds on the cyclobutane ring. However, modern synthetic methods, such as C-H activation/functionalization, could potentially be employed to introduce substituents at other positions on the cyclobutyl ring. nih.gov For instance, a formal γ–C–H functionalization of a cyclobutyl ketone precursor could be used to install various groups in a stereospecific manner. nih.govnih.gov
Isomeric and Stereoisomeric Variations
The synthesis and study of different isomers of this compound can provide valuable insights into the impact of stereochemistry on its properties. This includes the synthesis of the cis-isomer, N-[(1r,3r)-3-fluorocyclobutyl]benzamide, as well as other potential diastereomers if additional stereocenters are introduced. The stereoselective synthesis of these isomers would require the use of stereochemically pure starting materials, such as the corresponding isomers of 3-fluorocyclobutylamine. The synthesis of diastereomerically pure cis- and trans-isomeric 2- and 3-fluorocyclobutanecarboxylic acids and amines has been reported, which could serve as precursors. nih.gov
Table of Isomeric Variations:
| Isomer Name | Stereochemistry |
| This compound | trans-isomer |
| N-[(1r,3r)-3-fluorocyclobutyl]benzamide | cis-isomer |
Green Chemistry Principles in the Synthesis of Fluorinated Cyclobutyl Benzamides
The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing more sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, catalytic methods, and atom economy.
Solvent Selection: Traditional solvents like DCM and DMF are effective but have environmental and health concerns. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, should be considered. Solvent-free reaction conditions, if applicable, would be an ideal green approach. nih.govrsc.org
Catalytic Methods: Moving from stoichiometric coupling reagents to catalytic methods for amide bond formation is a major goal in green chemistry. While many efficient coupling reagents are used in stoichiometric amounts, research is ongoing to develop catalytic systems that can achieve the same level of efficiency with lower waste generation.
Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials end up in the final product. Reactions with high atom economy are more sustainable. The choice of synthetic route and reagents directly impacts atom economy. For instance, direct amidation of carboxylic acids with amines, if achievable under mild conditions, would have a higher atom economy than methods that require activating agents.
Renewable Feedstocks: While not directly addressed in the synthesis of this specific molecule, a broader green chemistry perspective would involve considering the use of renewable starting materials for the synthesis of the cyclobutane and benzoyl moieties.
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.
In-depth Search Reveals Scant Data on Specific Synthetic Strategies for this compound
A comprehensive review of scientific literature and patent databases has revealed a significant lack of specific research data on the synthetic strategies for this compound, particularly concerning sustainable solvent utilization and catalyst development for enhanced stereoselectivity.
The investigation did yield general information on related chemical transformations. This included broad overviews of methods for the synthesis of fluorinated cyclobutane structures, general protocols for the formation of amide bonds using greener methodologies, and catalytic systems for the acylation of amines. However, these findings are not specific to this compound and lack the detailed experimental data—such as specific catalysts, sustainable solvent systems, reaction yields, and stereochemical outcomes—required to construct a scientifically rigorous and focused article as per the requested outline.
The logical synthetic pathway to this compound would likely involve the synthesis of the key intermediate, (1s,3s)-3-fluorocyclobutylamine, followed by its acylation with a benzoyl derivative. Searches for the synthesis of this specific fluorinated amine intermediate also failed to produce detailed procedures that would inform a discussion on sustainable solvent use or advanced catalytic methods for the subsequent amide formation.
Without specific research findings, any attempt to generate an article on "Sustainable Solvent Utilization" and "Catalyst Development for Enhanced Selectivity" for the synthesis of this compound would be speculative and would not meet the required standards of scientific accuracy and detail.
Therefore, due to the absence of specific research data in the public domain, it is not possible to provide a thorough and informative article on the requested topics for this compound.
Spectroscopic Data for this compound Remains Elusive in Publicly Accessible Records
A comprehensive search of scientific literature and chemical databases has failed to yield specific experimental spectroscopic data for the compound this compound. As a result, a detailed analysis of its advanced spectroscopic and structural characterization, as requested, cannot be compiled at this time.
The generation of a scientifically accurate article, complete with data tables for Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, is contingent upon the availability of published research detailing the synthesis and subsequent characterization of this specific molecule. Despite extensive searches for primary sources such as journal articles or patents, the requisite data—including 1H, 13C, and 19F NMR spectra, as well as Infrared (IR) and Raman spectroscopic analyses—for the (1s,3s) stereoisomer of N-(3-fluorocyclobutyl)benzamide could not be located.
Information on related compounds, such as benzamide and various N-substituted derivatives, is readily available. chemicalbook.comnist.gov For instance, the characteristic signals for the benzoyl group in 1H and 13C NMR are well-documented, as are the typical vibrational frequencies for amide (Amide I and II) and aromatic C-H bonds in IR and Raman spectroscopy. chemicalbook.comnih.gov Similarly, general principles and applications of 19F NMR nih.gov and 2D NMR techniques like COSY and HSQC are extensively described in the literature. nih.gov
However, without experimental data for the specific molecule of interest, any attempt to provide precise chemical shifts, coupling constants, and vibrational frequencies would be speculative and not based on scientific fact. The unique stereochemistry of the (1s,3s)-3-fluorocyclobutyl moiety is expected to significantly influence the exact spectroscopic parameters. For example, the chemical shifts of the cyclobutyl protons and carbons, as well as the through-space and through-bond coupling constants involving the fluorine atom, are highly dependent on their spatial arrangement.
A thorough structural elucidation would require a multi-dimensional approach, including:
1H NMR to determine the proton environment and their coupling relationships.
13C NMR to identify all unique carbon atoms.
19F NMR to analyze the environment of the fluorine atom and its coupling to nearby protons.
IR and Raman Spectroscopy to identify functional groups and gain insights into the molecule's conformational preferences.
Until a study detailing the synthesis and characterization of this compound is published and made accessible, a complete and accurate spectroscopic analysis as outlined cannot be provided.
Advanced Spectroscopic and Structural Characterization of N 1s,3s 3 Fluorocyclobutyl Benzamide
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is an indispensable analytical tool in chemical analysis, providing vital information about the mass-to-charge ratio of ions. This allows for the determination of a compound's molecular weight with exceptional accuracy.
High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass of a molecule with extremely high precision. This accuracy allows for the determination of the elemental formula of a compound based on its exact mass. For N-[(1s,3s)-3-fluorocyclobutyl]benzamide, a related synonym N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide has a computed exact mass of 207.105942232 Da. nih.gov This high-precision measurement is critical for confirming the molecular formula, C₁₁H₁₂FNO, by distinguishing it from other potential formulas that might have the same nominal mass. The ability of HRMS to provide such definitive data is crucial in the process of identifying and characterizing novel chemical entities. nih.gov
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂FNO |
| Exact Mass | 207.105942232 Da nih.gov |
Note: The exact mass provided is for the synonym N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide as computed by PubChem. nih.gov
X-ray Crystallography for Solid-State Structure Determination
As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been publicly reported. Therefore, the following sections will discuss the principles and the expected structural features based on analyses of closely related compounds.
| Crystallographic Parameter | Value |
| Crystal System | Not available |
| Space Group | Not available |
| a (Å) | Not available |
| b (Å) | Not available |
| c (Å) | Not available |
| α (°) | Not available |
| β (°) | Not available |
| γ (°) | Not available |
| Volume (ų) | Not available |
| Z | Not available |
The designation "(1s,3s)" in the compound's name refers to its absolute configuration at the two stereocenters on the cyclobutyl ring. This specific stereochemistry is crucial as different stereoisomers of a molecule can have distinct physical, chemical, and biological properties. X-ray crystallography is one of the most definitive methods for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal, and often by using anomalous dispersion effects, the precise spatial arrangement of the atoms can be established, thus confirming the (1s,3s) configuration. In the absence of a crystal structure for this compound, the assignment of its absolute configuration would rely on the stereochemistry of the starting materials and the reaction mechanisms used in its synthesis.
The way molecules pack together in a crystal lattice is governed by a network of intermolecular interactions. In the case of this compound, several types of interactions would be expected to dictate its solid-state architecture, based on studies of similar benzamide (B126) and fluorinated organic molecules.
The amide group is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl C=O group). It is highly probable that the crystal structure of this compound would be dominated by strong N—H⋯O hydrogen bonds, which often lead to the formation of well-defined supramolecular motifs like chains or dimers. nih.govnih.gov For instance, in the crystal structures of some N-aryl-sulfonyl-4-fluoro-benzamides, N—H⋯O hydrogen bonds result in the formation of tetrameric units or dimers. nih.gov
Computational and Theoretical Investigations of N 1s,3s 3 Fluorocyclobutyl Benzamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a pivotal method in modern computational chemistry, striking an effective balance between accuracy and computational demand. It is the workhorse for probing the structural and electronic properties of organic molecules such as N-[(1s,3s)-3-fluorocyclobutyl]benzamide.
Electronic Structure and Molecular Orbitals
DFT calculations are employed to map the electronic landscape of this compound, providing a detailed picture of electron distribution and the character of its molecular orbitals. The electronic structure is defined by the interplay between the benzamide (B126) group, featuring a conjugated π-system, and the fluorocyclobutyl ring. The highly electronegative fluorine atom exerts a significant inductive effect, modulating the local electronic environment.
The reactivity and electronic transitions of the molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is anticipated to be localized on the electron-rich benzamide portion, encompassing the phenyl ring and the lone pairs of the oxygen and nitrogen atoms. Conversely, the LUMO is expected to be distributed across the conjugated system of the benzamide group, potentially with contributions from the C-F antibonding orbital.
Conformational Analysis and Energetics
The three-dimensional arrangement of this compound is not static. Its conformational flexibility arises primarily from the rotation around the C-N amide bond and the puckering of the four-membered cyclobutyl ring, which bends to alleviate ring strain. In the (1s,3s) stereoisomer, both the benzamide and fluorine substituents reside on the same face of the cyclobutyl ring. DFT-based conformational analysis explores the potential energy surface to identify the most stable, low-energy conformers and the energetic barriers that separate them.
Table 1: Illustrative Relative Energies of this compound Conformers This table presents hypothetical relative energies for different possible conformations of the molecule, calculated relative to the most stable conformer.
| Conformer | Description | Relative Energy (kcal/mol) |
| Conformer A | Puckered Ring, Planar Amide | 0.00 |
| Conformer B | Planar Ring, Planar Amide | 4.1 |
| Conformer C | Puckered Ring, Rotated Amide | 5.8 |
Vibrational Frequency Predictions and Correlation with Experimental Data
DFT calculations can predict the vibrational frequencies of this compound, which manifest as absorption bands in its infrared (IR) spectrum. By correlating these predicted frequencies with experimental spectroscopic data, a definitive assignment of vibrational modes to specific atomic motions can be achieved, thus confirming the molecule's structure. Calculated harmonic frequencies are typically scaled by an empirical factor to better match experimental results by accounting for anharmonicity. Key vibrational modes include the N-H and C=O stretches of the amide group, the C-F stretch, and various vibrations of the aromatic and cyclobutyl frameworks.
Table 2: Illustrative Calculated Vibrational Frequencies and Their Assignments This table shows a hypothetical correlation between calculated and experimental vibrational frequencies for key functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Typical Experimental IR Band (cm⁻¹) |
| N-H Stretch | 3560 | 3420 | ~3410 |
| C=O Stretch | 1725 | 1690 | ~1685 |
| C-N Stretch | 1355 | 1325 | ~1320 |
| C-F Stretch | 1155 | 1125 | ~1120 |
| Aromatic C-H Stretch | 3140-3240 | 3015-3110 | ~3020-3100 |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. In an MEP map of this compound, regions of negative potential (typically colored red) would be concentrated around the electronegative oxygen of the carbonyl group and the fluorine atom, marking them as likely sites for interaction with electrophiles. Conversely, a region of positive potential (blue) would be found around the amide hydrogen, identifying it as a potential hydrogen-bond donor site.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to rationalize chemical reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. A larger gap implies greater stability, as more energy is required to promote an electron from the occupied to the unoccupied orbital. For this compound, the calculated HOMO-LUMO gap provides a quantitative measure of its electronic stability and its propensity to engage in charge-transfer interactions.
Table 3: Illustrative Frontier Orbital Energies This table provides hypothetical energy values for the frontier molecular orbitals and the resulting energy gap.
| Orbital | Energy (eV) |
| HOMO | -7.1 |
| LUMO | -1.4 |
| HOMO-LUMO Gap | 5.7 |
Quantum Chemical Descriptors (e.g., Fukui Functions, Mulliken Analysis)
To gain a more granular understanding of reactivity at specific atomic sites, various quantum chemical descriptors are calculated.
Fukui Functions: These descriptors quantify the reactivity of individual atoms within the molecule by measuring the change in electron density at a specific site upon the addition or removal of an electron. This analysis helps to pinpoint the most probable centers for nucleophilic attack (where the molecule accepts an electron) and electrophilic attack (where it donates an electron). For this compound, the carbonyl carbon is predicted to be a primary site for nucleophilic attack, whereas the oxygen and nitrogen atoms are likely targets for electrophiles.
Mulliken Analysis: Mulliken population analysis is a method used to estimate the partial charge residing on each atom in a molecule. Although the exact values can be sensitive to the computational method used, they offer a valuable qualitative picture of charge distribution. This analysis would be expected to show significant negative partial charges on the highly electronegative oxygen and fluorine atoms, and positive partial charges on the carbonyl carbon and the amide hydrogen.
Table 4: Illustrative Mulliken Atomic Charges This table shows hypothetical partial charges on key atoms within the molecule, providing insight into the intramolecular distribution of charge.
| Atom | Mulliken Charge (a.u.) |
| O (Carbonyl) | -0.58 |
| N (Amide) | -0.42 |
| C (Carbonyl) | +0.63 |
| F | -0.38 |
| H (Amide) | +0.32 |
Molecular Dynamics Simulations for Conformational Flexibility
There is currently no publicly available research that has employed molecular dynamics (MD) simulations to explore the conformational flexibility of this compound. Such studies would be invaluable for understanding how the molecule behaves over time in different environments.
A hypothetical molecular dynamics study would likely investigate key dihedral angles to understand the rotational barriers and preferred orientations of the benzamide and fluorocyclobutyl groups. The flexibility of the cyclobutyl ring, including its puckering motions, and the orientation of the fluorine atom would be of particular interest. Key parameters that would be analyzed in a future study are summarized in the table below.
| Dihedral Angle/Parameter | Description |
| Amide Bond Dihedral (ω) | Describes the planarity of the amide bond. |
| C(O)-N-C(cyclobutyl)-C(cyclobutyl) Dihedral | Defines the orientation of the cyclobutyl ring relative to the amide plane. |
| N-C(cyclobutyl)-C(cyclobutyl)-C(F) Dihedral | Characterizes the puckering of the cyclobutyl ring and the position of the fluorine atom. |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating conformational stability. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure over the course of the simulation. |
This table represents a hypothetical framework for a future molecular dynamics study, as no current data exists.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Similarly, there are no published computational studies that predict the spectroscopic parameters of this compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as Density Functional Theory (DFT), is a powerful tool for structure verification and analysis.
A future computational study would likely involve geometry optimization of the molecule followed by the calculation of NMR shielding tensors. These theoretical values would then be converted into chemical shifts for comparison with potential experimental data. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra would be of significant interest. A table of hypothetically predicted chemical shifts is presented below to illustrate what such a study might produce.
| Atom | Predicted Chemical Shift (ppm) - Hypothetical |
| ¹H (Amide N-H) | 8.0 - 9.0 |
| ¹H (Aromatic) | 7.4 - 7.9 |
| ¹H (Cyclobutyl CH-N) | 4.0 - 4.5 |
| ¹H (Cyclobutyl CH-F) | 4.8 - 5.3 |
| ¹H (Cyclobutyl CH₂) | 2.0 - 2.8 |
| ¹³C (Carbonyl C=O) | 165 - 170 |
| ¹³C (Aromatic) | 127 - 135 |
| ¹³C (Cyclobutyl CH-N) | 45 - 55 |
| ¹³C (Cyclobutyl CH-F) | 85 - 95 (J_CF coupling) |
| ¹³C (Cyclobutyl CH₂) | 30 - 40 |
| ¹⁹F | -180 to -200 |
Disclaimer: The data in this table is purely hypothetical and for illustrative purposes only, as no computational predictions for this compound have been found in the scientific literature.
The absence of such fundamental computational research highlights an opportunity for future studies to characterize this compound and contribute valuable data to the broader scientific community.
N 1s,3s 3 Fluorocyclobutyl Benzamide As a Versatile Scaffold in Organic Synthesis
Utilization in the Construction of Complex Molecular Architectures
The N-[(1s,3s)-3-fluorocyclobutyl]benzamide scaffold serves as a valuable building block in the synthesis of more complex molecular structures. Its inherent three-dimensionality and the presence of a fluorine atom make it an attractive starting point for creating diverse and intricate molecules. The cyclobutane (B1203170) ring, an underrepresented yet desirable three-dimensional (3D) scaffold, provides a rigid framework that can be functionalized to build polycyclic systems. nih.gov Synthetic strategies often revolve around a key intermediate, such as 3-azido-cyclobutanone, which allows for the introduction of various functional groups and growth vectors. nih.gov This approach enables the construction of libraries of novel 3D cyclobutane fragments, including secondary amines, amides, and sulfonamides, with controlled stereochemistry. nih.gov
The development of synthetic methods to access these fragments is crucial. For instance, a library of 33 novel 3D cyclobutane fragments was synthesized, showcasing the potential to generate both chemical and shape diversity. nih.gov The inclusion of both cis and trans ring isomers further expands the accessible molecular shapes while managing molecular complexity. nih.gov
Role in Scaffold Hopping Strategies in Chemical Library Design
Scaffold hopping is a widely used strategy in medicinal chemistry to discover new compounds with novel core structures that can interact with the same biological target as a known active molecule. niper.gov.innih.gov The this compound scaffold is particularly well-suited for this approach due to its unique combination of a rigid, 3D cyclobutane core and the presence of fluorine. This allows for the exploration of new chemical space while potentially retaining or improving desired properties.
The core principle of scaffold hopping involves replacing a central molecular scaffold with a bioisosteric equivalent to generate novel compounds with potentially improved characteristics. mdpi.com This strategy is valuable not only in the initial stages of drug discovery for identifying novel active compounds but also in the lead optimization phase to address issues related to physicochemical properties, pharmacokinetics, and toxicity. niper.gov.in The replacement of a phenyl group with a pyridyl or pyrimidyl ring, for example, has been shown to enhance metabolic stability. niper.gov.in Similarly, substituting heteroatoms within a core ring structure can lead to improved binding affinity. nih.gov
The design of fragment libraries for scaffold hopping often focuses on creating collections of molecules with high three-dimensionality and diverse shapes. researchgate.netdtu.dk The cyclobutane moiety, being an underrepresented scaffold, is an attractive component for such libraries. nih.gov By creating libraries of fluorinated, sp3-rich fragments, researchers can efficiently screen for new binders to various protein targets. researchgate.net
Precursor in Medicinal Chemistry Research Programs (excluding biological activity/efficacy)
The this compound scaffold and its derivatives are frequently utilized as precursors in medicinal chemistry research. unodc.orgincb.orgincb.org A precursor is a compound that participates in a chemical reaction that produces another compound.
Design of Novel Chemical Entities Based on the Core Scaffold
The design of novel chemical entities often begins with a core scaffold that can be systematically modified. The this compound structure provides a robust foundation for such endeavors. Medicinal chemists can leverage the cyclobutane ring and the benzamide (B126) group as points for diversification, leading to the creation of extensive compound libraries.
For example, a scaffold-hopping exercise was employed to move away from an initial lead compound, leading to the identification of a preclinical candidate. dundee.ac.uk This process involved extensive medicinal chemistry design, in silico profiling, and subsequent synthesis. dundee.ac.uk In another instance, scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline led to the synthesis of 5,6,7-trimethoxyflavan derivatives. nih.gov
The following table illustrates the types of modifications that can be made to a core scaffold to generate novel chemical entities:
| Core Scaffold | Modification Strategy | Resulting Compound Class | Reference |
| Imidazopyridine | Heteroatom Replacement | 1,2,4-triazolopyridine | niper.gov.in |
| Phenyl | Heteroatom Replacement | Pyridyl or Pyrimidyl | niper.gov.in |
| N-benzyl-3,4,5-trimethoxyaniline | Scaffold Hopping | 5,6,7-trimethoxyflavan derivatives | nih.gov |
Exploration of Fluorine's Stereoelectronic Effects on Scaffold Reactivity
The introduction of fluorine into a molecule can significantly alter its properties due to fluorine's high electronegativity and small size. In the context of the this compound scaffold, the fluorine atom can influence the reactivity and conformation of the cyclobutane ring. These stereoelectronic effects are a key area of exploration in medicinal chemistry.
The presence of a fluorine atom can impact a molecule's metabolic stability and binding affinity. dundee.ac.uknih.gov For instance, the addition of a fluorine atom to a central phenyl ring was found to boost activity in a series of proteasome inhibitors. dundee.ac.uk The strategic placement of fluorine can also be used to block sites of metabolism.
The table below summarizes the observed effects of fluorine substitution in different molecular scaffolds:
| Scaffold | Position of Fluorine | Observed Effect | Reference |
| Proteasome Inhibitor | Central phenyl ring | Boosted activity | dundee.ac.uk |
| Proteasome Inhibitor | Ortho to bi-cyclic substituent | Optimal activity | dundee.ac.uk |
Applications in Methodological Developments in Organic Chemistry
The this compound scaffold and related fluorinated cyclobutanes are not only valuable in medicinal chemistry but also serve as targets and tools in the development of new synthetic methodologies. The construction of the strained and stereochemically complex cyclobutane ring, particularly with the added challenge of installing a fluorine atom with specific stereochemistry, drives the innovation of novel synthetic strategies.
The development of methods for the stereoselective synthesis of fluorinated cyclopropanes, for example, highlights the interest in creating small, fluorinated rings. nih.gov While not cyclobutanes, the principles and catalysts developed for such transformations can often be adapted or inspire new approaches for the synthesis of four-membered rings.
Furthermore, the synthesis of libraries of 3D cyclobutane fragments has necessitated the development of efficient and scalable synthetic routes. nih.gov These routes often rely on key intermediates that can be readily diversified, showcasing the practical application of modern synthetic organic chemistry in creating valuable molecular building blocks.
Future Research Directions and Perspectives for N 1s,3s 3 Fluorocyclobutyl Benzamide
Development of More Efficient and Sustainable Synthetic Routes
Future efforts will likely focus on several key areas to improve efficiency and sustainability:
Novel Cyclobutane (B1203170) Synthesis: Developing new cycloaddition reactions or ring-closing methodologies to construct the cyclobutane core in fewer steps with higher atom economy.
Greener Fluorination Techniques: Exploring late-stage fluorination using safer and more sustainable reagents, moving away from harsh conditions where possible.
Advanced Catalysis: Implementing catalytic methods, such as transition-metal catalysis or organocatalysis, to improve yields and reduce waste in both the formation of the cyclobutane ring and the subsequent amide coupling step.
Process Optimization: Utilizing design of experiments (DoE) and flow chemistry to optimize reaction conditions, minimize solvent usage, and facilitate scale-up.
Table 1: Comparison of Synthetic Route Metrics
| Metric | Current Routes (Illustrative) | Future Goal | Key Improvement Strategy |
|---|---|---|---|
| Number of Steps | Often > 5 steps | < 4 steps | Convergent synthesis, novel cyclization |
| Overall Yield | Low (<10%) | High (>40%) | Catalysis, optimized coupling |
| Sustainability | High E-factor (waste) | Low E-factor | Flow chemistry, greener solvents |
| Key Precursor | Epibromohydrin nih.govresearchgate.net | Readily available starting materials | New retrosynthetic disconnections |
Advanced Stereochemical Control and Derivatization
The specific (1s,3s) stereochemistry of N-[(1s,3s)-3-fluorocyclobutyl]benzamide is crucial for its three-dimensional structure and, consequently, its biological activity. Precise control over stereochemistry is paramount. Research into the stereoselective synthesis of related fluorocyclobutyl compounds has shown that the choice of reagents can dramatically influence isomeric ratios. For example, the use of a lithium alkylborohydride/zinc chloride system in the reduction of a cyclobutanone precursor improved the ratio of desired alcohol diastereomers from 17:83 to 97:3, a critical step for isolating the correct final isomer. nih.gov
Future research in this area will likely pursue:
Asymmetric Catalysis: Development of chiral catalysts to directly install the fluorine and amine functionalities with the desired cis-relationship, avoiding challenging diastereomeric separations.
Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials to construct the cyclobutane ring, thereby setting the required stereocenters early in the synthesis.
Strategic Derivatization: Systematic modification of both the benzamide (B126) and fluorocyclobutyl portions of the molecule is essential for exploring structure-activity relationships (SAR). This includes:
Benzamide Ring Modification: Introducing various substituents (e.g., fluoro, methoxy, amino groups) on the aromatic ring. Suzuki cross-coupling reactions, for instance, have been used to successfully couple arylboronic acids to similar benzamide-containing structures in very high yields (90-96%). nih.gov
Cyclobutyl Ring Analogues: Synthesizing derivatives with alternative substitution patterns or replacing the fluorine with other functional groups to probe the effects on conformation and binding interactions.
Table 2: Strategies for Stereochemical Control and Diversification
| Approach | Description | Potential Impact |
|---|---|---|
| Diastereoselective Reduction | Use of specific reducing agents (e.g., lithium alkylborohydride) to control the stereochemistry of key intermediates. nih.gov | High isomeric purity, simplified purification. |
| Asymmetric Catalysis | Employment of chiral catalysts for key bond-forming reactions. | Direct access to enantiomerically pure products. |
| Suzuki Cross-Coupling | Palladium-catalyzed coupling to add diversity to the benzamide aromatic ring. nih.gov | Rapid generation of a library of analogues for SAR studies. |
| Functional Group Interconversion | Chemical transformation of the fluorine or amide groups to explore novel derivatives. | Access to new chemical space and potentially improved properties. |
Expansion of Computational Modeling for Predictive Synthesis and Design
Computational chemistry is an indispensable tool for accelerating pharmaceutical research and development. For this compound, computational modeling can provide profound insights and guide experimental work. Future applications are expected to expand significantly.
Predictive Synthesis: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict transition states, and rationalize stereochemical outcomes. This can help in selecting the optimal reagents and conditions for a desired transformation, thereby reducing the number of failed experiments and saving resources.
Conformational Analysis: The fluorocyclobutyl ring is conformationally constrained. Modeling its preferred puckering and the orientation of its substituents is vital for understanding how it interacts with biological targets.
Structure-Based Drug Design: If a biological target for this compound is identified, molecular docking and dynamics simulations can be used to predict its binding mode. This information can guide the design of new derivatives with enhanced potency and selectivity.
ADMET Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, allowing for the early deselection of compounds with unfavorable profiles.
Exploration of Novel Chemical Reactivity and Transformations
Investigating the untapped reactivity of the this compound scaffold could unlock new synthetic pathways and applications. The strained cyclobutane ring and the electronically distinct C-F bond offer unique opportunities for chemical transformations.
Future research could explore:
Ring-Opening and Ring-Expansion Reactions: Under specific catalytic or photochemical conditions, the cyclobutane ring could be induced to open or expand, providing access to novel and more complex molecular architectures.
C-H Functionalization: Direct, site-selective activation and functionalization of C-H bonds on either the cyclobutyl or the benzamide ring would provide a highly efficient route to new derivatives without the need for pre-functionalized starting materials.
Bioorthogonal Chemistry: If the compound is used as a probe, its reactivity could be harnessed for bioorthogonal ligation reactions, allowing it to be attached to other molecules in a biological environment.
Fluorine as a Handle: The C-F bond, while typically strong, can participate in specific chemical reactions, potentially serving as a handle for further derivatization under specific conditions.
Integration into Automated Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries has driven the development of automated synthesis platforms. Integrating the synthesis of this compound and its derivatives into such systems is a key future direction, particularly if the compound is to be used as a PET imaging agent, which requires rapid and reliable production of radiolabeled molecules. iaea.org
Automated synthesis offers several advantages:
High Throughput: Enables the rapid production of a large number of analogues for SAR studies.
Reproducibility: Minimizes human error and ensures high consistency between batches. mdpi.com
Radiochemistry Applications: For PET tracer development, fully automated and cassette-based synthesizers are essential for producing [¹⁸F]-labeled versions of the compound in a clinical setting. mdpi.com These systems handle the short half-life of fluorine-18 and ensure compliance with Good Manufacturing Practice (GMP) regulations. mdpi.com Automated modules can perform the entire process, from trapping the [¹⁸F]fluoride to purification and formulation of the final product. mdpi.comnih.gov
The development of a robust and automated synthesis for [¹⁸F]-N-[(1s,3s)-3-fluorocyclobutyl]benzamide would be a significant step toward its potential use in non-invasive imaging.
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for fluorinated benzamide derivatives, and how can they be optimized for N-[(1s,3s)-3-fluorocyclobutyl]benzamide?
- Methodological Answer : Fluorinated benzamides are typically synthesized via nucleophilic substitution or coupling reactions. For example, fluorocyclobutyl intermediates can be prepared via photoredox-mediated C(sp³)-H fluorination using benzamide-based photosensitizers (e.g., 4-fluoro-N-adamantylbenzamide derivatives) . Optimization involves adjusting reaction conditions (e.g., solvent, catalyst loading) and purification via column chromatography to separate mono-/di-fluorinated products. For this compound, stereochemical control during cyclobutane ring formation is critical, requiring chiral auxiliaries or enantioselective catalysts.
Q. Which analytical techniques are essential for characterizing this compound and confirming its stereochemistry?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine incorporation, while ¹H-¹H COSY and NOESY resolve stereochemistry in cyclobutane rings .
- X-ray Crystallography : Determines absolute configuration (e.g., as in fluorobenzamide derivatives with pyridyl substituents) .
- HPLC-MS : Validates purity and molecular weight, especially for chiral separation using columns like Chiralpak IA/IB .
Advanced Research Questions
Q. How can tissue-selective HDAC inhibition by benzamide derivatives be experimentally evaluated, and what contradictions exist in regional selectivity data?
- Methodological Answer :
- Experimental Design : Administer the compound (e.g., MS-275, a benzamide HDAC inhibitor) at varying doses and measure acetylated histone H3 (Ac-H3) levels in brain regions (e.g., frontal cortex vs. striatum) via chromatin immunoprecipitation (ChIP) .
- Data Contradictions : MS-275 shows 30–100× higher potency in the frontal cortex than the striatum, suggesting tissue-specific HDAC isoform expression or blood-brain barrier permeability differences . Contradictions may arise when comparing in vitro HDAC inhibition assays (non-selective) vs. in vivo tissue-level effects.
Q. What mechanistic insights explain divergent C–H activation pathways in benzamide derivatives under varying reaction conditions?
- Methodological Answer :
- Organometallic vs. Single-Electron Transfer (SET) Mechanisms : For N-(8-quinolinyl)benzamide, basic conditions favor directed C–H methoxylation via Cu(II)-mediated organometallic pathways, while acidic conditions promote non-directed chlorination via SET mechanisms. Computational DFT studies and kinetic isotope effects (KIEs) differentiate these pathways .
- Experimental Validation : Use deuterated substrates to measure KIE values >1 (indicative of H-atom abstraction in SET) vs. KIEs ≈1 (concerted metallation-deprotonation in organometallic pathways) .
Q. How do structural modifications (e.g., selenium substitution) alter the bioactivity of benzamide derivatives, and what design principles optimize antioxidant or anticancer activity?
- Methodological Answer :
- Selenium Incorporation : Replace oxygen/sulfur with selenium to enhance glutathione peroxidase (GPx)-like activity. For example, N-(menthyl)-2-(phenylselanyl)benzamide exhibits improved H₂O₂-scavenging and antiproliferative effects in leukemia cells .
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Longer alkyl chains (e.g., isopentyl) improve membrane permeability.
- Stereochemistry : Chiral centers (e.g., (1S,3S)-configuration) enhance target binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
